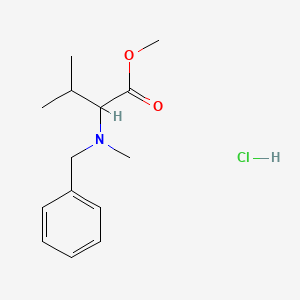

Bzl,ME-L-val-ome hcl

Description

Significance of Protected Amino Acid Derivatives in Modern Organic and Peptide Chemistry

The synthesis of complex organic molecules and peptides requires a strategic approach to control chemical reactions. Protecting groups are essential tools in this process, temporarily masking reactive functional groups to prevent unwanted side reactions. openaccessjournals.comcem.de In peptide synthesis, the α-amino group of an amino acid must be protected to allow for the controlled formation of a peptide bond with the carboxyl group of another amino acid. openaccessjournals.com Without such protection, uncontrolled polymerization would occur. openaccessjournals.com

The choice of protecting group is critical and depends on the specific reaction conditions. openaccessjournals.com Ideal protecting groups are easily introduced, stable under the desired reaction conditions, and can be removed selectively and in high yield without affecting other parts of the molecule. mdpi.comacs.org Common protecting groups for amino groups include the tert-butyloxycarbonyl (Boc) and 9-fluorenylmethoxycarbonyl (Fmoc) groups, each with its own specific conditions for removal. openaccessjournals.com

Furthermore, the protection of the carboxylic acid terminus, often as a methyl or benzyl (B1604629) ester, is also a common strategy. This prevents the carboxyl group from reacting while the amino group is being manipulated. Amino acid methyl esters are important intermediates in organic synthesis, finding use in peptide synthesis, medicinal chemistry, and as chiral building blocks. chemimpex.com

Contextualizing Nα-Benzyl-Nα-methyl-L-valine Methyl Ester Hydrochloride (Bzl,ME-L-val-ome hcl) within Academic Research Frameworks

Nα-Benzyl-Nα-methyl-L-valine Methyl Ester Hydrochloride, abbreviated as Bzl,ME-L-val-ome hcl, is a modified amino acid derivative that embodies the principles of N-alkylation and functional group protection. smolecule.comsigmaaldrich.com This compound features a valine backbone, an amino acid known for its hydrophobic side chain. The nitrogen atom of the amino group is substituted with both a benzyl group and a methyl group, and the carboxyl group is protected as a methyl ester. smolecule.comsigmaaldrich.com The hydrochloride salt form enhances its stability and handling properties. smolecule.com

Detailed Research Findings

This compound is primarily utilized as a building block and intermediate in pharmaceutical and medicinal chemistry research. smolecule.com Its structural features make it a valuable component in the synthesis of more complex molecules, particularly peptide-based drugs. smolecule.com The N-methylation and N-benzylation of the valine structure can impart desirable properties to a target molecule, such as increased metabolic stability, enhanced cell permeability, and improved bioavailability. smolecule.com

In the context of drug discovery, the incorporation of N-alkylated amino acids like Bzl,ME-L-val-ome hcl can be a key strategy for optimizing lead compounds. smolecule.com For instance, it is used in the development of novel therapeutic agents, with potential applications in areas such as neuroscience and oncology. smolecule.com The ability of such modified amino acids to mimic natural amino acids allows for their integration into peptide structures to probe and modulate biological processes. smolecule.com

The chemical reactivity of Bzl,ME-L-val-ome hcl is centered around its functional groups. The methyl ester can undergo hydrolysis to the corresponding carboxylic acid or be subjected to nucleophilic substitution. sigmaaldrich.com The benzyl group on the nitrogen can also participate in various chemical transformations. These reactive sites allow chemists to incorporate this N-alkylated valine derivative into a larger molecular scaffold as part of a multi-step synthesis.

Below is a table summarizing the key properties of Nα-Benzyl-Nα-methyl-L-valine Methyl Ester Hydrochloride.

| Property | Value | Source |

| Molecular Formula | C₁₄H₂₂ClNO₂ | |

| Molecular Weight | 271.79 g/mol | |

| CAS Number | 1272755-73-3 | smolecule.com |

| Appearance | Solid | smolecule.com |

| Melting Point | 102-108 °C |

An in-depth examination of the synthetic strategies for producing Nα-Benzyl-Nα-methyl-L-valine methyl ester hydrochloride and its related derivatives reveals a sophisticated interplay of chemical techniques designed to achieve high yield and stereochemical purity. These methods are foundational in medicinal chemistry and peptide science, where precise molecular architecture is paramount for biological activity.

Structure

3D Structure of Parent

Properties

Molecular Formula |

C14H22ClNO2 |

|---|---|

Molecular Weight |

271.78 g/mol |

IUPAC Name |

methyl 2-[benzyl(methyl)amino]-3-methylbutanoate;hydrochloride |

InChI |

InChI=1S/C14H21NO2.ClH/c1-11(2)13(14(16)17-4)15(3)10-12-8-6-5-7-9-12;/h5-9,11,13H,10H2,1-4H3;1H |

InChI Key |

GSDDQUTUNQLSSW-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C(C(=O)OC)N(C)CC1=CC=CC=C1.Cl |

Origin of Product |

United States |

Synthetic Methodologies for Nα Benzyl Nα Methyl L Valine Methyl Ester Hydrochloride and Analogous Derivatives

The synthesis of Nα,Nα-disubstituted amino acids such as Nα-Benzyl-Nα-methyl-L-valine methyl ester hydrochloride is a multi-step process that requires careful control over reactivity and stereochemistry. The key transformations involve the sequential introduction of alkyl groups to the α-amino nitrogen, esterification of the carboxylic acid, and formation of a stable salt.

Applications of Nα Benzyl Nα Methyl L Valine Methyl Ester Hydrochloride As a Chiral Building Block in Advanced Organic and Peptide Synthesis

Integration into Linear and Cyclic Peptide Architectures

The incorporation of Nα-disubstituted amino acids like Nα-Benzyl-Nα-methyl-L-valine methyl ester hydrochloride into peptide chains presents both opportunities and challenges. The presence of two substituents on the amide nitrogen prevents the formation of hydrogen bonds and introduces significant steric hindrance, which can influence peptide conformation and stability.

Solid-Phase Peptide Synthesis (SPPS) Methodologies

Solid-phase peptide synthesis (SPPS) is a cornerstone of modern peptide chemistry, allowing for the efficient assembly of peptide chains on a solid support. prepchem.com However, the integration of sterically hindered N-alkylated amino acids such as Nα-Benzyl-Nα-methyl-L-valine methyl ester hydrochloride into a growing peptide chain via SPPS is often challenging. uci.edu The bulky benzyl (B1604629) and methyl groups on the nitrogen atom can significantly slow down the coupling reaction, leading to incomplete reactions and the formation of deletion sequences. uci.edu

To overcome these challenges, specialized coupling reagents and optimized protocols are necessary. High-potency activating reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HCTU (O-(1H-6-Chlorobenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) are often employed to facilitate the amide bond formation. chemicalbook.com Extended coupling times and elevated temperatures can also improve the efficiency of incorporating these challenging residues. uci.edu

| Challenge | Description | Mitigation Strategy | Key References |

|---|---|---|---|

| Slow Coupling Kinetics | Steric hindrance from the N-alkyl and N-benzyl groups impedes the approach of the activated carboxyl group. | Use of high-potency coupling reagents (e.g., HATU, HCTU), extended reaction times, and elevated temperatures. | uci.educhemicalbook.com |

| Incomplete Reactions | Failure to achieve complete coupling leads to the formation of deletion sequences in the final peptide. | Double or triple coupling cycles for the hindered residue; monitoring of the reaction completion using tests like the Kaiser test (though not applicable for secondary amines). | uci.edu |

| Aggregation | The growing peptide chain can aggregate on the solid support, hindering further reactions. | Use of chaotropic salts or solvents that disrupt secondary structures. | peptide.com |

Solution-Phase Peptide Synthesis (SPS) Protocols

Solution-phase peptide synthesis (SPS) offers an alternative to SPPS and can be advantageous for the synthesis of short peptides or for large-scale production. In SPS, all reactants are dissolved in a suitable solvent, which can sometimes lead to better reaction kinetics compared to the heterogeneous environment of SPPS. qtonics.com

When incorporating Nα-Benzyl-Nα-methyl-L-valine methyl ester hydrochloride in solution-phase synthesis, the choice of coupling reagents and reaction conditions remains critical. Carbodiimide-based reagents like DCC (N,N'-Dicyclohexylcarbodiimide) in combination with additives such as HOBt (1-Hydroxybenzotriazole) are commonly used to mediate amide bond formation while minimizing racemization. orgsyn.org The purification of intermediates after each coupling step is a key feature of SPS, allowing for greater control over the purity of the final product. qtonics.com

Mechanistic Studies of Peptide Coupling Reactions Involving N-Alkylated Amino Acids

The mechanism of peptide coupling reactions involving N-alkylated amino acids is a subject of ongoing research. The steric bulk of the N-substituents not only slows down the reaction rate but can also influence the stereochemical integrity of the chiral center. Racemization, the loss of stereochemical purity, is a significant concern in peptide synthesis, particularly when activating the carboxyl group of an amino acid. orgsyn.org

Studies have shown that the degree of racemization can be influenced by the choice of coupling reagent, base, and solvent. For instance, the use of certain additives like HOBt or HOAt (1-Hydroxy-7-azabenzotriazole) can suppress racemization by forming less reactive, but more selective, active esters. orgsyn.org Understanding the interplay of these factors is crucial for developing robust protocols for the synthesis of peptides containing Nα-Benzyl-Nα-methyl-L-valine and other N-alkylated residues.

Design and Synthesis of Peptidomimetics Incorporating N-Alkylated Valine Derivatives

Peptidomimetics are compounds that mimic the structure and function of natural peptides but have improved pharmacological properties, such as enhanced stability against enzymatic degradation and better oral bioavailability. The incorporation of N-alkylated amino acids is a common strategy in the design of peptidomimetics.

Nα-Benzyl-Nα-methyl-L-valine, by virtue of its N-disubstitution, imparts significant resistance to cleavage by proteases. Furthermore, the conformational constraints imposed by the bulky substituents can lock the peptide backbone into a specific bioactive conformation, potentially leading to higher receptor affinity and selectivity. The benzyl group can also engage in specific hydrophobic or aromatic interactions with the target receptor, further enhancing binding.

Utilization in the Preparation of Complex Natural Product Scaffolds

Many natural products, particularly those of microbial and marine origin, are peptides or depsipeptides that contain N-methylated amino acids. These modifications are often crucial for their biological activity. While direct evidence for the use of Nα-Benzyl-Nα-methyl-L-valine methyl ester hydrochloride in the total synthesis of a specific natural product is limited in publicly available literature, its structural motif is representative of the challenges encountered in such syntheses.

The synthesis of complex natural products often requires the development of novel synthetic methodologies to incorporate unusual or sterically demanding building blocks. The experience gained from working with compounds like Nα-Benzyl-Nα-methyl-L-valine methyl ester hydrochloride can inform strategies for the synthesis of structurally related natural products. For example, the synthesis of cyclosporine, an immunosuppressant drug containing multiple N-methylated amino acids, has driven the development of new coupling reagents and strategies for handling sterically hindered residues.

Role in the Creation of Modified Amino Acid Derivatives for Biotechnological Applications

The unique properties of N-alkylated amino acids make them valuable tools in various biotechnological applications. chemimpex.com Peptides and proteins incorporating these modified residues can exhibit enhanced stability, making them suitable for use as therapeutic agents or diagnostic tools. nih.gov

For example, peptides containing Nα-Benzyl-Nα-methyl-L-valine could be designed as enzyme inhibitors, where the N-alkylation provides resistance to proteolytic degradation, leading to a longer duration of action. The conformational rigidity imparted by this residue could also be exploited in the design of peptide-based biomaterials, where a well-defined secondary structure is required for self-assembly into nanofibers or hydrogels. nih.gov Furthermore, the benzyl group can serve as a handle for the attachment of fluorescent probes, affinity tags, or other functional moieties, facilitating the use of these modified peptides in a variety of bioassays and imaging applications. chemimpex.com

| Application Area | Rationale for Use | Potential Advantage | Key References |

|---|---|---|---|

| Therapeutic Peptides | Increased resistance to enzymatic degradation and improved conformational stability. | Longer in vivo half-life and potentially higher receptor affinity and selectivity. | chemimpex.com |

| Enzyme Inhibitors | The N-alkylated backbone is resistant to cleavage by proteases. | Prolonged inhibitory activity. | |

| Biomaterials | The conformationally constrained nature of the residue can promote self-assembly into well-defined nanostructures. | Creation of stable hydrogels, nanofibers, or other materials for drug delivery or tissue engineering. | nih.gov |

| Diagnostic Tools | The benzyl group can be functionalized for the attachment of reporter molecules. | Development of stable and specific probes for bioimaging and biosensing. | chemimpex.com |

Application as a Chiral Auxiliary in Asymmetric Synthesis

In the field of stereochemistry, a chiral auxiliary is a stereogenic unit temporarily incorporated into a substrate to control the stereochemical outcome of a reaction. harvard.eduyoutube.com The inherent chirality of the auxiliary group biases the formation of one stereoisomer over another, enabling the synthesis of enantiomerically enriched products. harvard.edu Following the reaction, the auxiliary is typically cleaved from the product and can often be recovered for reuse. harvard.eduyoutube.com This strategy is a cornerstone of modern asymmetric synthesis, providing access to single-enantiomer compounds, which is crucial for pharmaceuticals and biologically active molecules. harvard.edunih.gov

While various chiral auxiliaries, such as Evans-type oxazolidinones and pseudoephedrine, are well-documented and widely used in asymmetric transformations like aldol (B89426) reactions, alkylations, and Michael additions, a review of the scientific literature does not yield specific research findings or data on the application of Nα-Benzyl-Nα-methyl-L-valine Methyl Ester Hydrochloride as a chiral auxiliary in asymmetric synthesis. wikipedia.orgblogspot.com

Extensive searches for its use in controlling stereochemistry in reactions such as alkylations of enolates or aldol condensations did not provide any studies detailing its efficacy, diastereoselectivity, or specific reaction conditions. Although the compound possesses a chiral center derived from the amino acid L-valine, there is no available data to suggest its employment as a removable and recyclable chiral directing group.

The literature does describe related compounds and concepts. For instance, L-valine derivatives are used to synthesize other chiral structures, such as chiral azomethines from L-valine methyl ester hydrochloride. researchgate.net Furthermore, N-Benzyl-N-methyl-L-valine methyl ester is noted as a chemical intermediate for the synthesis of more complex molecules. However, its specific role as a chiral auxiliary, where it is attached to a prochiral substrate to direct a stereoselective reaction and is subsequently removed, is not documented in the available search results.

Therefore, no detailed research findings or data tables on the performance of Nα-Benzyl-Nα-methyl-L-valine Methyl Ester Hydrochloride as a chiral auxiliary can be presented.

Structural and Conformational Analysis of Nα Benzyl Nα Methyl L Valine Methyl Ester Hydrochloride and Its Derivatives

Advanced Spectroscopic Methods for Structural Elucidation in Research Contexts

Spectroscopic techniques are indispensable for confirming the structure, purity, and conformational nuances of complex organic molecules like Nα-Benzyl-Nα-methyl-L-valine methyl ester hydrochloride. Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are paramount in this regard.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Conformational Insights

NMR spectroscopy, particularly ¹H and ¹³C NMR, provides detailed information about the molecular structure by analyzing the magnetic environments of atomic nuclei. For Nα-Benzyl-Nα-methyl-L-valine methyl ester hydrochloride, NMR is crucial for verifying the presence and connectivity of its constituent groups, as well as for inferring conformational aspects.

The ¹H NMR spectrum typically reveals characteristic signals corresponding to the different proton environments within the molecule. The benzyl (B1604629) group contributes signals in the aromatic region (typically δ 7.2–7.4 ppm) benchchem.comvulcanchem.comnih.gov. The N-methyl group, being attached to a tertiary amine, usually appears as a singlet, often observed in the range of δ 2.8–3.0 ppm in related N-methylated amino acid derivatives benchchem.com. The valine side chain, with its isopropyl group, shows a doublet for the two methyl groups (around δ 0.9–1.1 ppm) vulcanchem.com and a multiplet for the methine proton. The methyl ester protons appear as a singlet, typically around δ 3.6–3.8 ppm nih.gov.

Furthermore, in the context of peptides incorporating N-methylated residues, NMR studies have shown that the presence of tertiary amides can lead to a dispersion of amide proton signals and the observation of isomeric pairs, reflecting the energetic similarity between cis and trans amide conformers mdpi.com. This phenomenon provides indirect insights into the conformational flexibility and potential for distinct rotameric states influenced by N-alkylation.

Table 1: Representative ¹H NMR Chemical Shifts (δ in ppm)

| Proton Type | Typical Chemical Shift Range (ppm) | Reference(s) |

| Benzyl aromatic | 7.2–7.4 | benchchem.comvulcanchem.comnih.gov |

| N-Methyl | 2.8–3.0 | benchchem.com |

| Valine side chain CH | ~2.0–2.5 | vulcanchem.comnih.gov |

| Valine side chain CH₃ | 0.9–1.1 (doublet) | vulcanchem.com |

| Methyl ester | 3.6–3.8 | nih.gov |

| Amide NH (in N-Me peptides) | 7.65–8.35 (dispersed, isomeric pairs) | mdpi.com |

Mass Spectrometry Techniques for Product Characterization and Purity Assessment

Mass spectrometry is vital for determining the molecular weight of a compound, which is a fundamental characteristic for identification and purity assessment. Techniques such as Electrospray Ionization Mass Spectrometry (ESI-MS), Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS, and High-Resolution Mass Spectrometry (HRMS) are commonly employed.

For Nα-Benzyl-Nα-methyl-L-valine methyl ester hydrochloride, mass spectrometry can confirm its molecular formula and precise mass. The molecular formula is reported as C₁₄H₂₁NO₂·HCl, with a corresponding molecular weight of approximately 271.8 g/mol qtonics.com. MS data can also reveal the presence of impurities by detecting ions with different mass-to-charge ratios (m/z), thereby providing crucial information for quality control and reaction monitoring.

Table 2: Molecular Weight and Formula

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Reference(s) |

| Nα-Benzyl-Nα-methyl-L-valine methyl ester hydrochloride | C₁₄H₂₁NO₂·HCl | 271.8 | qtonics.com |

X-ray Crystallography of Bzl,ME-L-val-ome hcl and its Derivatives for Solid-State Structural Data

X-ray crystallography provides definitive three-dimensional structural information in the solid state, revealing precise bond lengths, bond angles, torsion angles, and intermolecular packing arrangements. While specific X-ray crystallographic data for Nα-Benzyl-Nα-methyl-L-valine methyl ester hydrochloride itself may not be widely published, studies on related amino acid ester hydrochlorides, such as L-valine methyl ester hydrochloride, offer insights into typical structural features.

X-ray diffraction studies of L-valine methyl ester hydrochloride have identified it as belonging to the orthorhombic crystal system, often with the P2₁2₁2₁ space group researchgate.netresearchgate.net. These analyses confirm the zwitterionic structure stabilized by intramolecular hydrogen bonding and reveal the precise arrangement of molecules within the crystal lattice. Such solid-state structures serve as a reference point for understanding the intrinsic molecular geometry and the influence of crystal packing forces on conformation. Extrapolation from these related structures suggests that Nα-Benzyl-Nα-methyl-L-valine methyl ester hydrochloride would also adopt a defined crystalline arrangement, with the hydrochloride salt likely participating in ionic and hydrogen bonding interactions.

Investigation of Conformational Preferences and Molecular Dynamics in Solution

The conformational preferences of Nα-Benzyl-Nα-methyl-L-valine methyl ester hydrochloride and its incorporation into peptides are significantly influenced by the N-alkylation. The presence of both a benzyl and a methyl group on the α-nitrogen atom transforms the secondary amine into a tertiary amide. This modification has several key consequences for peptide conformation:

Loss of Hydrogen Bond Donor: The absence of the N-H group means that the tertiary amide cannot act as a hydrogen bond donor, a critical interaction in stabilizing secondary structures like β-sheets and α-helices nsf.govmdpi.com.

Cis-Trans Isomerism: Tertiary amides exhibit a lower barrier to rotation around the C-N bond compared to secondary amides, leading to a greater propensity for cis-trans isomerism. The cis and trans conformers of the tertiary amide bond can have similar energies, contributing to increased conformational flexibility or the stabilization of specific turn geometries mdpi.com.

Steric Effects: The bulky benzyl and methyl groups can introduce steric hindrance, influencing the preferred orientations of adjacent side chains and backbone segments. This can lead to specific conformational biases, potentially favoring extended conformations or particular turn types depending on the surrounding amino acid residues mdpi.comnsf.gov.

Impact of N-Alkylation on the Backbone and Side-Chain Dihedral Angles of Incorporated Residues

N-alkylation, particularly the Nα-benzylation and Nα-methylation present in this compound, profoundly impacts the dihedral angles of the amino acid backbone (φ and ψ) when incorporated into peptide chains. These dihedral angles dictate the local conformation of the peptide backbone.

Backbone Dihedral Angles (φ, ψ): N-methylation, as a form of N-alkylation, is known to constrain the backbone dihedral angles, specifically φ (N-Cα) and ψ (Cα-C), by reducing the rotational freedom around the N-Cα bond researchgate.net. The absence of the NH group also alters the potential for intramolecular hydrogen bonding, which is a major determinant of preferred φ and ψ angles. This can lead to a shift in the distribution of accessible conformations, potentially favoring regions of the Ramachandran plot associated with β-turns or extended β-strand-like structures nsf.govnih.gov.

Side-Chain Dihedral Angles (χ): While N-alkylation primarily affects the backbone, it can indirectly influence the side-chain dihedral angles (χ). Steric interactions between the N-alkyl groups and the side chain itself, or conformational preferences induced in the backbone, can bias the preferred rotamers of the side chain. For instance, if N-alkylation favors an extended backbone conformation, this might, in turn, influence the accessible χ angles. However, the direct impact of N-alkylation is more pronounced on the backbone dihedral angles.

Computational and Theoretical Studies on Nα Benzyl Nα Methyl L Valine Methyl Ester Hydrochloride

Molecular Modeling and Dynamics Simulations for Predicting Molecular Behavior and Interactions

Molecular modeling and molecular dynamics (MD) simulations are powerful computational tools used to investigate the dynamic behavior and interactions of molecules in various environments. These techniques allow researchers to predict how Nα-Benzyl-Nα-methyl-L-valine Methyl Ester Hydrochloride might behave over time, including its stability, flexibility, and potential interactions with other molecules, such as solvents, cellular components, or drug targets.

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations, particularly Density Functional Theory (DFT), are employed to determine the electronic structure of molecules and predict their reactivity. These methods provide a fundamental understanding of how electrons are distributed within Nα-Benzyl-Nα-methyl-L-valine Methyl Ester Hydrochloride, which directly influences its chemical properties.

Key outputs from quantum chemical calculations can include:

Electronic Density Distribution: Mapping the regions of high and low electron density can identify potential sites for electrophilic or nucleophilic attack.

Molecular Orbitals: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) offer insights into the molecule's frontier electron theory and its potential to participate in chemical reactions wisc.edu.

Atomic Charges and Dipole Moment: These parameters help predict intermolecular interactions and the molecule's behavior in polar environments.

Vibrational Spectra: Calculations can predict infrared (IR) and Raman spectra, aiding in the experimental characterization and identification of the compound wisc.edu.

Studies on related amino acid derivatives have utilized DFT to analyze substituent effects on chemical shifts and to understand reaction mechanisms, highlighting the utility of these methods for characterizing the electronic properties and potential reactivity of molecules like Nα-Benzyl-Nα-methyl-L-valine Methyl Ester Hydrochloride wisc.edu.

Theoretical Investigations of Reaction Mechanisms and Pathways in Derivatization

Theoretical investigations into reaction mechanisms are crucial for understanding how Nα-Benzyl-Nα-methyl-L-valine Methyl Ester Hydrochloride can be synthesized, modified, or utilized in chemical transformations. These studies often involve computational chemistry to model reaction pathways, identify transition states, and calculate activation energies.

For compounds similar to Nα-Benzyl-Nα-methyl-L-valine Methyl Ester Hydrochloride, theoretical studies could explore:

Esterification and Amidation: Investigating the mechanisms and optimal conditions for forming the methyl ester or for subsequent peptide bond formation.

N-Alkylation and N-Arylation: Understanding the steric and electronic factors governing the introduction of the benzyl (B1604629) and methyl groups onto the nitrogen atom. For example, studies on related N-methylated amino acid derivatives have shown that the methyl group can introduce steric hindrance, potentially reducing reaction rates compared to non-methylated analogs benchchem.com.

Protecting Group Chemistry: Theoretical analysis of the stability and cleavage mechanisms of protecting groups, if used in synthesis or derivatization.

While specific theoretical investigations into the derivatization of Nα-Benzyl-Nα-methyl-L-valine Methyl Ester Hydrochloride were not detailed, general studies on similar amino acid derivatives highlight the importance of computational approaches in predicting reaction outcomes and optimizing synthetic routes benchchem.combenchchem.com.

Conformational Landscape Mapping through Computational Search Algorithms

The three-dimensional conformation of a molecule significantly influences its physical properties and biological activity. Computational search algorithms are employed to map the conformational landscape of molecules like Nα-Benzyl-Nα-methyl-L-valine Methyl Ester Hydrochloride, identifying all low-energy stable and metastable structures.

These algorithms, often employing methods such as:

Molecular Mechanics (MM) and Monte Carlo (MC) simulations: These are used to systematically explore the potential energy surface of the molecule, generating a diverse set of conformers. For instance, studies on related peptidomimetics involved conformational searches where conformers within a certain energy range (e.g., 10 kcal/mol from the minimum) were analyzed acs.org.

Systematic Search Algorithms: These algorithms systematically vary dihedral angles to explore the conformational space.

Advanced Analytical Methodologies for Research on Nα Benzyl Nα Methyl L Valine Methyl Ester Hydrochloride

High-Performance Liquid Chromatography (HPLC) for Reaction Monitoring and Purification Optimization

High-Performance Liquid Chromatography (HPLC) is an indispensable tool in the synthesis of Nα-Benzyl-Nα-methyl-L-valine methyl ester hydrochloride. It is employed for both qualitative and quantitative analysis throughout the chemical process, from monitoring the conversion of starting materials to assessing the purity of the final product.

Detailed research findings indicate that reversed-phase HPLC (RP-HPLC) is a suitable method for the analysis of amino acid derivatives. researchgate.net For a compound like Nα-Benzyl-Nα-methyl-L-valine methyl ester hydrochloride, a C18 or C8 column is typically effective. The progress of the synthesis, which involves N-alkylation and esterification, can be tracked by taking aliquots from the reaction mixture over time. These samples are analyzed to observe the decrease in the concentration of reactants and the corresponding increase in the product peak. This real-time data allows for the precise determination of reaction endpoints, preventing the formation of by-products from over-exposure to reaction conditions.

Furthermore, HPLC is crucial for optimizing the purification process, whether by crystallization or preparative chromatography. Analytical HPLC can rapidly assess the purity of different fractions, guiding the development of an efficient purification strategy. researchgate.net

A significant challenge in the synthesis of chiral compounds is the potential for racemization. Chiral HPLC is specifically used to determine the enantiomeric purity of the final product. This technique utilizes chiral stationary phases (CSPs) that can differentiate between the L- and D-enantiomers. Macrocyclic glycopeptide-based CSPs, such as those employing teicoplanin, have proven successful in resolving the enantiomers of underivatized amino acids and their derivatives. sigmaaldrich.com Similarly, amylose-derived CSPs are effective for determining the enantiomeric purity of N-protected amino acid esters. researchgate.net The ability to confirm the retention of the desired stereochemistry is a critical quality control step. monash.edu

| Parameter | Typical Conditions for Amino Acid Derivative Analysis | Reference |

|---|---|---|

| Mode | Reversed-Phase; Chiral Chromatography | researchgate.netsigmaaldrich.com |

| Stationary Phase | C18, C8, or Mixed-Mode Core-Shell Columns; Chiral Stationary Phases (e.g., Teicoplanin-based, Amylose-derived) | sigmaaldrich.comresearchgate.nethelixchrom.com |

| Mobile Phase | Acetonitrile/Water or Methanol/Water gradients, often with additives like trifluoroacetic acid (TFA) or formic acid for MS compatibility. | helixchrom.comsielc.com |

| Detection | UV/Vis (typically 210-254 nm); Mass Spectrometry (MS) | mdpi.comtcichemicals.com |

| Application | Reaction monitoring, chemical purity assessment, enantiomeric purity determination, preparative isolation of impurities. | researchgate.netresearchgate.net |

Development of Specialized Chromatographic and Electrophoretic Techniques for Complex Mixtures

Beyond standard HPLC, the analysis of complex reaction mixtures containing Nα-Benzyl-Nα-methyl-L-valine methyl ester hydrochloride and potential isomers or by-products often requires more specialized separation techniques.

Specialized Chromatographic Techniques: Chiral chromatography, as mentioned previously, is a critical specialized technique. The use of various CSPs, including those based on Cinchona alkaloids or macrocyclic glycopeptides, provides the high resolving power needed to separate enantiomers. sigmaaldrich.commdpi.com The choice of CSP and mobile phase composition is crucial for achieving baseline separation of the L- and D-isomers, allowing for accurate quantification of enantiomeric excess. researchgate.net

Electrophoretic Techniques: Capillary Electrophoresis (CE) has emerged as a powerful alternative and complementary technique to HPLC for the analysis of amino acids and their derivatives. creative-proteomics.com CE offers several advantages, including extremely high separation efficiency, short analysis times, and minimal consumption of samples and reagents. sciex.com The separation in CE is based on the differential migration of analytes in an electric field, which is governed by their charge-to-mass ratio. sciex.com

For amino acid derivatives, which are often charged molecules, CE provides excellent resolution. Different detection methods can be coupled with CE, including:

Capillary Electrophoresis with Ultraviolet Detection (CE-UV): This is a common method where analytes are detected based on their UV absorbance. To enhance sensitivity for compounds with weak chromophores, derivatization with a UV-active label may be employed. creative-proteomics.com

Capillary Electrophoresis with Laser-Induced Fluorescence (LIF): For trace-level analysis, derivatizing agents that render the amino acid derivatives fluorescent can be used. LIF detection offers exceptionally low detection limits. nih.gov

Capillary Electrophoresis-Mass Spectrometry (CE-MS): The direct coupling of CE to a mass spectrometer provides high sensitivity and specificity, allowing for definitive identification of components in a complex mixture based on their mass-to-charge ratios. creative-proteomics.com

CE is particularly well-suited for the analysis of chiral amino acids, where chiral selectors can be added directly to the background electrolyte to achieve enantiomeric separation. creative-proteomics.com

| Parameter | Typical Conditions for Amino Acid Derivative Analysis by CE | Reference |

|---|---|---|

| Separation Mode | Capillary Zone Electrophoresis (CZE) | sciex.com |

| Capillary | Fused-silica capillary | oup.com |

| Background Electrolyte (BGE) | Borate or phosphate buffers at controlled pH; may contain organic modifiers (e.g., isopropanol) or chiral selectors. | oup.comoup.com |

| Applied Voltage | 15-30 kV | oup.com |

| Detection | UV, Laser-Induced Fluorescence (LIF), Mass Spectrometry (MS) | creative-proteomics.comnih.gov |

| Application | Purity analysis, chiral separations, analysis of complex mixtures. | creative-proteomics.com |

In Situ Spectroscopic Methods for Real-Time Reaction Analysis

The implementation of Process Analytical Technology (PAT) has revolutionized pharmaceutical development and manufacturing by encouraging a deeper understanding of processes through real-time monitoring and control. mt.comsigmaaldrich.com In-situ spectroscopic methods are cornerstone PAT tools that allow for the analysis of a chemical reaction as it happens, directly within the reaction vessel, without the need for sample extraction. mt.com

For the synthesis of Nα-Benzyl-Nα-methyl-L-valine methyl ester hydrochloride, Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) spectroscopy is a particularly powerful technique for real-time reaction analysis. acs.org The esterification of the carboxylic acid group to a methyl ester involves a clear transformation of functional groups. In-situ FTIR can monitor this process by tracking the disappearance of the carboxylic acid carbonyl stretching vibration (typically around 1700-1725 cm⁻¹) and the appearance of the ester carbonyl stretching vibration (typically around 1735-1750 cm⁻¹). youtube.com

By continuously collecting spectra throughout the reaction, a real-time concentration profile of reactants and products can be generated. This data provides invaluable insights into the reaction kinetics, helps identify the formation of any transient intermediates or by-products, and confirms the precise moment of reaction completion. This approach minimizes the risk of over- or under-processing, leading to improved yield, purity, and process consistency. thermofisher.com The use of such in-situ methods aligns with the Quality by Design (QbD) framework by building quality directly into the manufacturing process. sigmaaldrich.comresearchgate.net

Future Directions and Emerging Research Avenues for N Alkylated Valine Derivatives

Further Elucidation of Stereoelectronic Effects on Chemical Reactivity and Molecular Recognition

The three-dimensional arrangement of atoms and the distribution of electrons within a molecule—its stereoelectronic properties—have a profound impact on its chemical reactivity and how it interacts with other molecules. nih.govraineslab.com In N-alkylated amino acids, the substituent on the nitrogen atom can alter the molecule's shape and electronic nature, which in turn affects its behavior. monash.edu

N-methylation, for example, increases a peptide's lipophilicity, which can improve its ability to cross cell membranes. monash.edu However, it also removes a hydrogen bond donor, which can discourage certain binding interactions. monash.edu Understanding these effects is crucial for designing molecules with specific biological activities. monash.edu

Molecular recognition, the specific binding between molecules, is heavily influenced by these properties. trinity.edu For instance, the binding of amino acids within the cavity of host molecules like cucurbit[n]urils is determined by a combination of hydrophobic interactions and ion-dipole forces. trinity.edu The selectivity of these interactions can be finely tuned; for example, certain receptors show improved selectivity for N-methylated amino acids in aqueous solutions. mdpi.com Computational studies and techniques like NMR spectroscopy are vital tools for investigating these subtle interactions and conformational preferences. nih.govresearchgate.net

Future research will continue to unravel the complex interplay of stereoelectronic effects, leading to a more rational design of N-alkylated valine derivatives for applications in catalysis, drug design, and materials science. nih.govraineslab.com

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing Bzl,ME-L-Val-OME HCl, and how do reaction conditions influence yield and purity?

- Methodological Answer : Synthesis typically involves peptide coupling agents (e.g., HATU, DCC) under inert atmospheres. Solvent choice (e.g., DMF, dichloromethane) and temperature (0–25°C) critically affect reaction kinetics. Post-synthesis, purification via flash chromatography or recrystallization is recommended. Purity validation requires HPLC (≥95% purity) and ¹H/¹³C NMR for structural confirmation .

- Key Data :

| Parameter | Typical Value |

|---|---|

| Molecular Weight | 330.81 g/mol |

| CAS RN | 27894-50-4 (analogous compound) |

| Common Solvents | DMF, DCM |

Q. How should researchers characterize the identity and purity of Bzl,ME-L-Val-OME HCl?

- Methodological Answer : Use a combination of:

- Spectroscopy : ¹H/¹³C NMR for functional group analysis (e.g., benzyl protons at δ 7.3–7.5 ppm, ester carbonyl at ~170 ppm in ¹³C).

- Chromatography : Reverse-phase HPLC with UV detection (λ = 254 nm).

- Elemental Analysis : Match experimental vs. theoretical C, H, N values (±0.3% tolerance).

- Mass Spectrometry : ESI-MS for molecular ion confirmation .

Q. What are the best practices for documenting experimental procedures to ensure reproducibility?

- Methodological Answer : Follow journal guidelines (e.g., Medicinal Chemistry Research):

- Detailed Descriptions : Include reagent grades, molar ratios, reaction times, and purification steps.

- Data Archiving : Deposit raw spectra and chromatograms in FAIR-compliant repositories (e.g., Zenodo) with metadata for interoperability .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data (e.g., unexpected splitting in NMR) for Bzl,ME-L-Val-OME HCl?

- Methodological Answer :

- Variable-Temperature NMR : Assess dynamic processes (e.g., rotamers) by acquiring spectra at 25°C and −40°C.

- 2D Experiments : Use COSY, HSQC, or NOESY to assign overlapping signals.

- Computational Validation : Compare experimental shifts with DFT-predicted values (e.g., Gaussian, ORCA) .

Q. What strategies optimize the enantiomeric excess (ee) of Bzl,ME-L-Val-OME HCl during synthesis?

- Methodological Answer :

- Chiral Catalysts : Use (R)- or (S)-BINOL derivatives for asymmetric induction.

- Kinetic Resolution : Monitor ee via chiral HPLC (e.g., Chiralpak IA column).

- Crystallization : Exploit differential solubility of enantiomers in solvent mixtures (e.g., hexane/ethyl acetate) .

Q. How should stability studies for Bzl,ME-L-Val-OME HCl be designed under varying pH and temperature conditions?

- Methodological Answer :

- Forced Degradation : Expose the compound to 0.1 M HCl/NaOH (25–60°C) and monitor degradation via LC-MS.

- Kinetic Modeling : Use Arrhenius plots to predict shelf-life.

- Storage Recommendations : Store at −20°C in anhydrous conditions to prevent hydrolysis .

Q. What statistical methods are appropriate for analyzing biological assay data involving Bzl,ME-L-Val-OME HCl?

- Methodological Answer :

- Dose-Response Curves : Fit data to Hill equations (e.g., IC₅₀ calculations) using nonlinear regression (GraphPad Prism).

- Error Propagation : Report SEM or 95% confidence intervals for triplicate experiments.

- Meta-Analysis : Compare results across studies using standardized metrics (e.g., pIC₅₀) .

Data Management & Critical Analysis

Q. How can researchers ensure compliance with FAIR principles for datasets involving Bzl,ME-L-Val-OME HCl?

- Methodological Answer :

- Metadata Standards : Use ISA-Tab or JSON-LD schemas to annotate experimental conditions.

- Repository Selection : Choose domain-specific platforms (e.g., PubChem for chemical data).

- Licensing : Apply CC-BY 4.0 for open access .

Q. What criteria distinguish high-quality sources for literature reviews on this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.